Phthalimide, N-(azidomethyl)-

説明

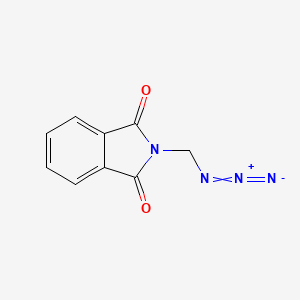

Phthalimide, N-(azidomethyl)- is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The azidomethyl group attached to the phthalimide core introduces unique reactivity, making this compound valuable in various chemical transformations and research applications.

準備方法

Synthetic Routes and Reaction Conditions

Phthalimide, N-(azidomethyl)- can be synthesized through several methods. One common approach involves the reaction of phthalimide with azidomethyl reagents under specific conditions. For instance, the reaction of phthalimide with sodium azide and formaldehyde in the presence of a base can yield N-(azidomethyl)phthalimide. The reaction typically requires controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of phthalimide, N-(azidomethyl)- often involves large-scale batch processes. The synthesis may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

化学反応の分析

Types of Reactions

Phthalimide, N-(azidomethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for azide reduction.

Major Products Formed

Substitution: Products include N-substituted phthalimides.

Cycloaddition: Triazole derivatives are formed.

Reduction: The primary amine derivative of phthalimide is produced.

科学的研究の応用

Phthalimide, N-(azidomethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.

Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.

Industry: Utilized in the production of polymers, dyes, and agrochemicals.

作用機序

The mechanism of action of phthalimide, N-(azidomethyl)- is primarily driven by the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in bioconjugation techniques, where the compound is used to label biomolecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.

類似化合物との比較

Phthalimide, N-(azidomethyl)- can be compared with other azidomethyl derivatives and phthalimide compounds:

Phthalimide: The parent compound lacks the azidomethyl group, making it less reactive in cycloaddition reactions.

N-(Azidomethyl)benzamide: Similar to phthalimide, N-(azidomethyl)- but with a benzamide core, offering different reactivity and applications.

N-(Azidomethyl)maleimide: Contains a maleimide core, which is more reactive in Michael addition reactions compared to phthalimide.

The uniqueness of phthalimide, N-(azidomethyl)- lies in its combination of the phthalimide core and the azidomethyl group, providing a versatile platform for various chemical transformations and research applications.

生物活性

Phthalimide, N-(azidomethyl)- is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Synthesis of Phthalimide Derivatives

The synthesis of phthalimide derivatives often involves the introduction of various functional groups to enhance their biological activity. For instance, N-(azidomethyl)-phthalimides can be synthesized through the reaction of phthalic anhydride with azidomethyl derivatives. This method allows for the creation of compounds that can undergo further transformations, such as cycloadditions to produce 1,2,3-triazole derivatives, which have shown promising biological activities.

Key Synthesis Reactions:

- 1,3-Dipolar Cycloaddition: This reaction is commonly used to synthesize triazole-phthalimide hybrids, which exhibit enhanced anti-inflammatory properties .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is effective in forming stable triazole linkages that contribute to the biological profile of the resulting compounds .

2. Biological Activities

Phthalimide derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity: Several studies have demonstrated that phthalimide derivatives can significantly reduce inflammation. For example, compounds derived from N-(azidomethyl)-phthalimides showed a reduction in carrageenan-induced edema in mice by up to 69% .

- Antimicrobial Activity: Phthalimide derivatives have been reported to possess antimicrobial properties against various pathogens. They exhibit minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics against resistant strains such as MRSA and VRE .

- Antiviral Activity: Recent research has highlighted the potential of phthalimide derivatives as antiviral agents, particularly against SARS-CoV-2. Molecular docking studies indicated that these compounds could inhibit viral proteins such as Mpro and PLpro, demonstrating over 90% inhibition at certain concentrations with low cytotoxicity .

Table 1: Summary of Biological Activities of Phthalimide Derivatives

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of synthesized phthalimides, it was found that specific derivatives significantly inhibited inflammation in vivo. The best-performing compounds were identified as potential candidates for further development as anti-inflammatory agents.

Case Study: Antiviral Properties

A library of phthalimide derivatives was tested against SARS-CoV-2 using Vero cells. Results showed that certain compounds not only inhibited viral replication but also exhibited minimal cytotoxic effects on host cells. This positions them as promising candidates for therapeutic use against COVID-19 .

4. Conclusion

Phthalimide, N-(azidomethyl)- and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. Their diverse biological activities—including anti-inflammatory, antimicrobial, and antiviral effects—highlight their importance as lead compounds for drug development. Further research is warranted to explore their mechanisms of action and optimize their therapeutic profiles.

特性

IUPAC Name |

2-(azidomethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-12-11-5-13-8(14)6-3-1-2-4-7(6)9(13)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJLEUNDCSFOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181464 | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-88-5 | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。